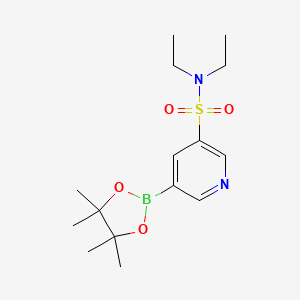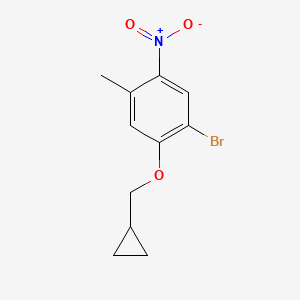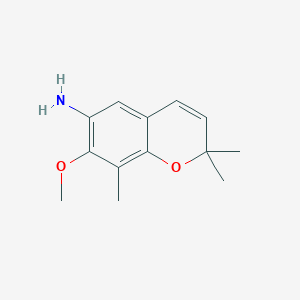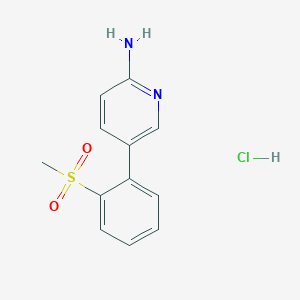![molecular formula C8H7N3O3 B13990387 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7N3O3. It is a derivative of pyrrolo[2,3-B]pyridine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves the nitration of 4-methoxy-1H-pyrrolo[2,3-B]pyridine. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyrrolo[2,3-B]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-Methoxy-5-amino-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays to understand cellular pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as protein kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt cellular signaling pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-B]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-pyrrolo[2,3-B]pyridine: Lacks the methoxy group, which affects its solubility and electronic properties.
Uniqueness
4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
4-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-2-3-9-8(5)10-4-6(7)11(12)13/h2-4H,1H3,(H,9,10) |
Clave InChI |
IGRNLYIOKFBDBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CNC2=NC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
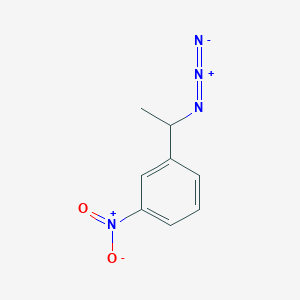
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

